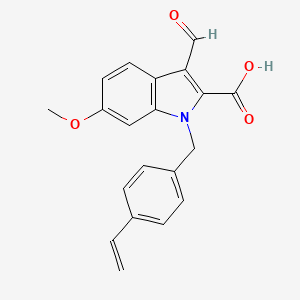
3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C20H17NO4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylic acid (C20H17NO4, CID 50742426) is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article delves into its biological activity, supported by relevant studies and findings.
Chemical Structure and Properties
The compound features a complex indole structure, which is known for its diverse biological properties. The presence of the formyl group, methoxy group, and vinylbenzyl moiety contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Studies have indicated that indole derivatives exhibit promising anticancer activities. For instance, research on related compounds showed moderate activity against lung cancer cell lines, with indole-3-carboxylic acid derivatives demonstrating inhibition percentages of approximately 25% against A549 cells . Given the structural parallels, it is plausible that this compound may also exhibit similar anticancer properties.
Study 1: HIV Integrase Inhibition
A recent study focused on indole derivatives as HIV integrase inhibitors reported that specific modifications could lead to substantial increases in activity. The introduction of long branches at the C3 position of the indole core significantly improved interactions with the integrase active site . This suggests that structural modifications similar to those found in this compound could enhance its biological efficacy.
| Compound | IC50 (μM) | Modification |
|---|---|---|
| Parent Compound | - | - |
| Derivative 20a | 0.13 | Long branch at C3 |
Study 2: Anticancer Activity in Lung Cancer Cells
In a study evaluating various indole compounds for their anticancer properties, it was found that certain derivatives could inhibit lung cancer cell proliferation effectively. The study reported that compounds derived from indoles exhibited varying degrees of cytotoxicity against A549 cell lines .
| Compound | Inhibition Percentage | Cell Line |
|---|---|---|
| Indole-3-carboxylic acid | 25.81% | A549 |
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-3-13-4-6-14(7-5-13)11-21-18-10-15(25-2)8-9-16(18)17(12-22)19(21)20(23)24/h3-10,12H,1,11H2,2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWMSRQNFCTDIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)C=C)C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














